2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate
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Overview
Description
2-METHOXY-4-[(E)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is a complex organic compound that features a combination of methoxy, pyridinyl, formamido, and bromobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-METHOXY-4-[(E)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE typically involves multi-step organic reactions. The process begins with the formation of the imino group through a condensation reaction between a formamido derivative and a pyridinyl compound. This intermediate is then reacted with a methoxy-substituted phenyl compound under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and formamido groups.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromobenzoate group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Products may include oxidized derivatives of the methoxy and formamido groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: The major products are the substituted derivatives where the bromine atom is replaced.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it may be used to study enzyme interactions and as a probe in biochemical assays.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-[(E)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
- 2-METHOXY-4-[(E)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-CHLOROBENZOATE
- 2-METHOXY-4-[(E)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE
Comparison: Compared to its analogs, 2-METHOXY-4-[(E)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is unique due to the presence of the bromobenzoate group, which can participate in specific substitution reactions that its analogs cannot. This makes it a valuable compound for targeted synthetic applications and research.
Properties
Molecular Formula |
C21H16BrN3O4 |
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Molecular Weight |
454.3 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C21H16BrN3O4/c1-28-19-12-14(13-24-25-20(26)15-8-10-23-11-9-15)6-7-18(19)29-21(27)16-4-2-3-5-17(16)22/h2-13H,1H3,(H,25,26)/b24-13+ |
InChI Key |
QRMREMAZLNXYEQ-ZMOGYAJESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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